![molecular formula C19H14F2N4O2S B2552012 N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251649-11-2](/img/structure/B2552012.png)
N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those with a [1,2,4]triazolo[4,3-a]pyridine core, involves the reaction of thioxo-triazolo-pyridine and pyrimidine thiol derivatives with halomethylated heterocycles such as benzimidazole or benzooxazole. The process leads to the formation of various substituted sulfonamides and sulfinyl compounds. The structures of these synthesized products are confirmed using spectral and analytical data .
Molecular Structure Analysis
The molecular structure of the compounds synthesized, particularly those with a [1,2,4]triazolo[4,3-a]pyridine scaffold, is determined based on spectral data, which likely includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques allow for the deduction of the molecular framework and the identification of the substituents attached to the core structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the interaction between thioxo-triazolo-pyridine or pyrimidine thiol derivatives with halomethylated compounds. This suggests a nucleophilic substitution reaction where the sulfur atom of the thiol group attacks the carbon atom of the halomethyl group, leading to the formation of the sulfonamide or sulfinyl linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamide derivatives are not explicitly detailed in the provided data. However, such properties are typically influenced by the molecular structure and substituents present in the compound. These properties can include solubility, melting point, stability, and reactivity, which are essential for determining the compound's suitability for drug development and its behavior in biological systems .
Antimicrobial and Antimalarial Evaluation
The synthesized compounds were evaluated for their antimicrobial activity, which is a crucial step in determining their potential as therapeutic agents. In a separate study, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were designed and synthesized, followed by in vitro evaluation against Plasmodium falciparum to assess their antimalarial activity. Two compounds, in particular, showed promising antimalarial activity with IC50 values of 2.24 and 4.98 μM, indicating their potential as starting points for future antimalarial drug discovery programs .
Scientific Research Applications
Synthesis and Biological Activity
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including compounds structurally related to N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have been synthesized. These derivatives have shown promising antifungal and insecticidal activities. The inhibition rates against specific fungi and the mortality rates against certain pests highlight the compound's potential in agricultural applications (Xu et al., 2017).
Antimicrobial Evaluation
Further studies have synthesized various 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives, evaluating their antimicrobial activity. These compounds, including structures related to this compound, were screened for their ability to inhibit the growth of bacteria and fungi, showcasing the compound's potential use in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Herbicide Activity
Compounds structurally similar to this compound have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests the potential use of these compounds as herbicides, highlighting their importance in agricultural research and development (Moran, 2003).
Chemical Properties and Synthesis Approaches
The chemical structure and synthesis methods for compounds within the [1,2,4]triazolo[4,3-a]pyridine class, including those similar to this compound, have been extensively studied. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, such as agriculture and medicine (Hu et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of triazolopyridines . Compounds in this class have been found to have antiviral properties . .
Mode of Action
Triazolopyridines often work by inhibiting key enzymes or proteins in the life cycle of viruses
Biochemical Pathways
The compound might affect the biochemical pathways related to the life cycle of viruses
Result of Action
The compound might inhibit the growth of viruses, resulting in antiviral effects
Action Environment
The efficacy and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTLEUOSSZFOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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